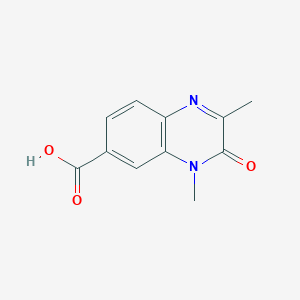

2,4-二甲基-3-氧代喹喔啉-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid is a chemical compound that belongs to the class of quinoxaline derivatives . Quinoxalines are versatile organic compounds that have diverse pharmacological and biological properties . They are synthesized via many different methods and have been used in various applications due to their diverse pharmacological activities .

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives, including 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, is characterized by a benzene ring fused with a pyridine moiety . This structure is highly polar, which allows these compounds to interact easily with other polar compounds .Physical And Chemical Properties Analysis

Carboxylic acids, such as 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, are known for their high solubility in polar solvents like water or alcohols . Their chemical structure contains a carbonyl function (-C=O) and a hydroxyl group (OH), which interact easily with polar compounds .科学研究应用

合成和生物学特性

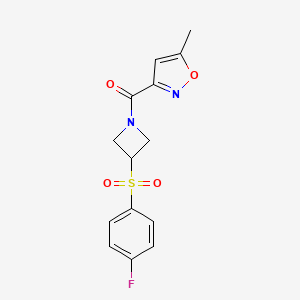

一系列新颖的 7-取代 6-硝基-3-氧代喹喔啉-2-羧酸,专为 α-氨基-3-羟基-5-甲基异恶唑丙酸受体 (AMPA-R) 拮抗活性而设计,在体内表现出显着的保护神经作用,突出了喹喔啉衍生物在开发神经系统疾病治疗方法中的潜力。化合物 29p 是一种在末端苯基部分具有 4-羧基的衍生物,以其高效力、对 AMPA-R 的选择性和良好的水溶性脱颖而出 (Takano 等人,2005 年)。

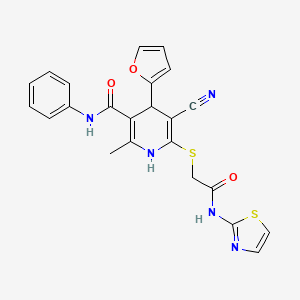

抗菌、抗真菌和抗病毒潜力

1,2-二氢-3-甲基-2-氧代喹喔啉-6-羧酸的肽衍生物表现出抗菌、抗真菌和驱虫活性,具有针对人乳头瘤病毒 (HPV-16) E6 癌蛋白的潜在靶向作用,表明在对抗传染病方面具有多功能应用 (Chaudhary 等人,2016 年)。

环境应用

使用芬顿反应研究了羟基自由基 (OH) 对 2,6-二甲基苯胺降解的研究提出了环境修复的途径,表明喹喔啉衍生物在污染物降解中的潜在应用。该研究鉴定了降解过程中产生的芳香族副产物和羧酸,有助于理解环境解毒的机制 (Boonrattanakij 等人,2009 年)。

抗癌研究

合成了新的喹喔啉羧酸衍生物用于抗菌研究,一些化合物显示出抗癌活性的潜力。这突出了喹喔啉衍生物在寻找针对癌症的新治疗剂中的重要性 (El-Gaby 等人,2002 年)。

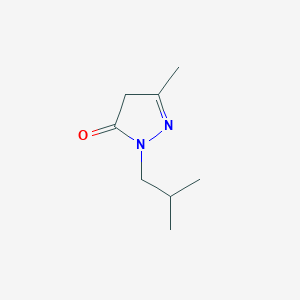

染料敏化太阳能电池 (DSC)

制备了 6,6'-二取代 2,2'-联吡啶二羧酸的铜 (I) 络合物,用于基于铜的染料敏化太阳能电池,展示了喹喔啉衍生物在可再生能源技术中的潜力。该研究提供了对合成方法以及氢键和 π-堆积相互作用在这些结构的固态堆积中的重要性的见解 (Constable 等人,2009 年)。

未来方向

Quinoxaline derivatives, including 2,4-Dimethyl-3-oxoquinoxaline-6-carboxylic acid, have significant potential for future research and development due to their diverse pharmacological activities . They can be used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .

属性

IUPAC Name |

2,4-dimethyl-3-oxoquinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6-10(14)13(2)9-5-7(11(15)16)3-4-8(9)12-6/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYBRDTWCQUEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)C(=O)O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)

![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)